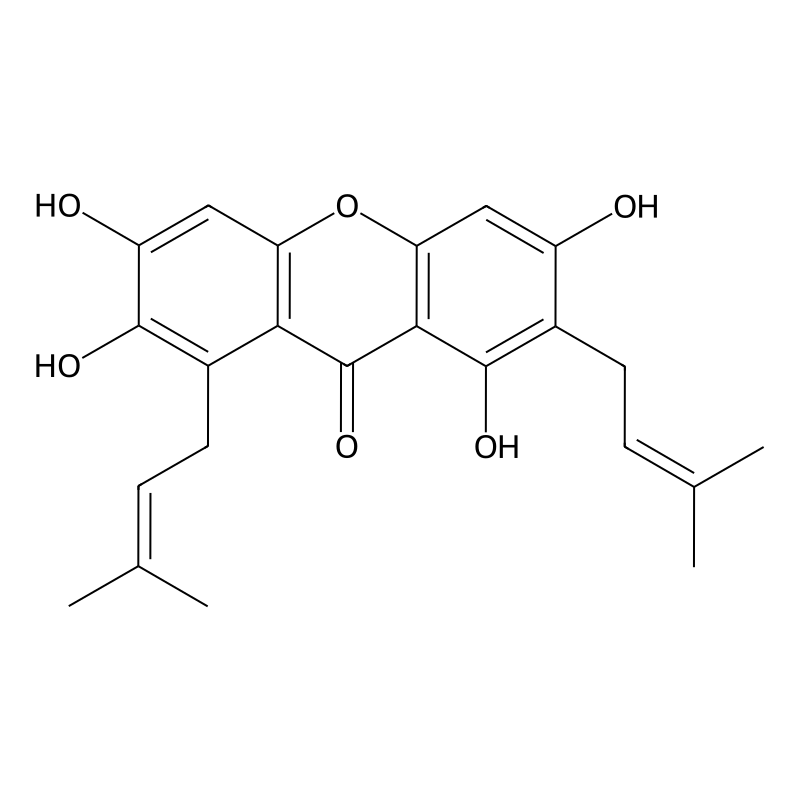

Gamma-mangostin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gamma-mangostin is a highly bioactive, prenylated tetrahydroxyxanthone isolated from the pericarp of Garcinia mangostana. Structurally distinguished from the more abundant alpha-mangostin by the presence of a free hydroxyl group at the C-7 position rather than a methoxy group, gamma-mangostin exhibits increased polarity and a distinct pharmacological profile [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity reference standard or specialized precursor for neuropharmacological screening, advanced dermato-cosmetic formulations, and oncology drug development. Its specific receptor-binding affinities and quantified antioxidant capacity make it a critical material for assays where crude mangosteen extracts or generic xanthones fail to provide targeted molecular interactions [2].

Substituting gamma-mangostin with the more commercially abundant alpha-mangostin or crude mangosteen pericarp extracts introduces critical failures in both biological assays and downstream processing. Because alpha-mangostin possesses a C-7 methoxy group, it exhibits different lipophilicity, partitioning behavior, and receptor selectivity, acting primarily as a histamine H1 antagonist rather than a 5-HT2A antagonist[1]. Furthermore, crude extracts contain complex mixtures of xanthones with competing bioactivities and differing polarities, which confound high-throughput screening and formulation stability [2]. For applications requiring precise aromatase inhibition, targeted 5-HT2A antagonism, or specific anti-hyaluronidase activity, the procurement of high-purity gamma-mangostin is strictly required to ensure reproducible, concentration-dependent results.

References

- [1] Novel types of receptor antagonists from the medicinal plant Garcinia mangostana. Nihon Yakurigaku Zasshi. 1996.

- [2] Continuous separation of alpha-mangostin and gamma-mangostin fractions from xanthone extracted from mangosteen pericarps using a preparative three-zone simulated moving bed system. Research Square 2024.

Selective 5-HT2A Receptor Antagonism for Neuropharmacology

Gamma-mangostin demonstrates highly selective and competitive antagonism at the 5-HT2A receptor, a property fundamentally absent in its closest structural analog, alpha-mangostin. In radioligand binding assays using cultured rat aortic myocytes, gamma-mangostin inhibited [3H]spiperone binding with an IC50 of 3.5 nM . In stark contrast, alpha-mangostin acts as a selective histamine H1 receptor antagonist and lacks this serotonergic activity [1].

| Evidence Dimension | 5-HT2A receptor binding affinity (IC50) |

| Target Compound Data | Gamma-mangostin: 3.5 nM |

| Comparator Or Baseline | Alpha-mangostin: Acts as H1 antagonist, lacks 5-HT2A activity |

| Quantified Difference | Complete divergence in receptor target selectivity |

| Conditions | [3H]spiperone binding in cultured rat aortic myocytes |

For researchers developing novel, nitrogen-free serotonergic antagonists, gamma-mangostin provides a validated, high-affinity scaffold that cannot be substituted by alpha-mangostin.

Superior Aromatase Inhibition in Oncology Models

In non-cellular, enzyme-based microsomal assays, gamma-mangostin exhibits significantly stronger dose-dependent aromatase inhibitory activity compared to alpha-mangostin. Gamma-mangostin demonstrated an IC50 of 6.9 µM, whereas alpha-mangostin only achieved moderate inhibition with an IC50 of 20.7 µM [1]. This threefold increase in potency is attributed to the free hydroxyl group at the C-7 position, which enhances critical binding interactions within the enzyme's active site.

| Evidence Dimension | Aromatase inhibitory activity (IC50) |

| Target Compound Data | Gamma-mangostin: 6.9 µM |

| Comparator Or Baseline | Alpha-mangostin: 20.7 µM |

| Quantified Difference | 3-fold higher potency for gamma-mangostin |

| Conditions | Non-cellular, enzyme-based microsomal assay |

Procurement of gamma-mangostin is essential for breast cancer drug discovery programs targeting estrogen synthesis, as alpha-mangostin provides insufficient baseline potency.

Distinct Anti-Hyaluronidase Activity for Dermato-Cosmetic Formulations

The structural differences between mangostin analogs dictate their specific extracellular matrix enzyme inhibition profiles. Gamma-mangostin shows potent anti-hyaluronidase activity with an IC50 of 23.85 µg/mL, whereas alpha-mangostin is primarily characterized by its anti-collagenase activity [1]. This divergence means that formulators targeting hyaluronic acid preservation must specifically procure gamma-mangostin.

| Evidence Dimension | Anti-hyaluronidase activity (IC50) |

| Target Compound Data | Gamma-mangostin: 23.85 µg/mL |

| Comparator Or Baseline | Alpha-mangostin: Negligible anti-hyaluronidase (dominant in anti-collagenase) |

| Quantified Difference | Distinct enzymatic target specificity |

| Conditions | In vitro enzyme inhibition assay |

Cosmetic and dermatological formulators must select gamma-mangostin to specifically inhibit hyaluronidase, as substituting with alpha-mangostin will shift the mechanism of action entirely to collagenase inhibition.

Polarity-Driven Chromatographic Separation and Processability

The presence of a free hydroxyl group at C-7 makes gamma-mangostin significantly more polar than the monomethoxy alpha-mangostin. This physicochemical difference dictates their downstream processing and purification behavior. In preparative three-zone simulated moving bed (TZ-SMB) chromatography using a 75% v/v acetonitrile mobile phase, gamma-mangostin partitions entirely into the raffinate product (achieving 98.79% purity), while alpha-mangostin elutes in the extract[1].

| Evidence Dimension | Chromatographic partitioning (TZ-SMB system) |

| Target Compound Data | Gamma-mangostin: Elutes in raffinate (higher polarity) |

| Comparator Or Baseline | Alpha-mangostin: Elutes in extract (lower polarity) |

| Quantified Difference | Complete baseline separation in 75% acetonitrile |

| Conditions | C18 preparative column, TZ-SMB continuous separation |

Understanding this polarity difference is critical for analytical chemists and process engineers designing extraction, formulation, or purification workflows, as the two compounds require different solvent systems.

Nitrogen-Free 5-HT2A Antagonist Development

Because gamma-mangostin exhibits a high-affinity (IC50 = 3.5 nM) competitive antagonism for the 5-HT2A receptor without containing a nitrogen atom, it serves as a distinct structural scaffold for neuropharmacological drug discovery[1]. It is the exact choice for researchers aiming to bypass the structural limitations of conventional serotonin receptor antagonists.

Aromatase-Targeted Oncology Screening

Driven by its 3-fold higher potency (IC50 = 6.9 µM) against aromatase compared to alpha-mangostin, gamma-mangostin is the required xanthone standard for in vitro models of hormone-dependent breast cancer [2]. Procurement of this specific analog ensures maximum baseline efficacy in estrogen synthesis inhibition assays.

Advanced Anti-Aging Dermato-Cosmetics

Gamma-mangostin's specific anti-hyaluronidase activity (IC50 = 23.85 µg/mL) makes it a targeted active pharmaceutical ingredient (API) or botanical precursor for topical formulations aimed at preventing extracellular matrix degradation[3]. It should be selected over alpha-mangostin when the primary formulation goal is hyaluronic acid preservation.

High-Purity Chromatographic Reference Standards

Due to its distinct polarity and elution profile in reverse-phase chromatography (e.g., partitioning into the raffinate in 75% acetonitrile SMB systems), gamma-mangostin is an essential reference standard for validating the extraction efficiency and purity of commercial Garcinia mangostana derivatives [4].

References

- [1] Novel types of receptor antagonists from the medicinal plant Garcinia mangostana. Nihon Yakurigaku Zasshi. 1996.

- [2] Exploring the antineoplastic potential of α-mangostin in breast cancer. Medical Oncology 2023.

- [3] Anti-aging Effects of Mangosteen Peel Extract and Its Phytochemical Compounds: Antioxidant Activity, Enzyme Inhibition and Molecular Docking Simulation. Tropical Life Sciences Research 2020.

- [4] Continuous separation of alpha-mangostin and gamma-mangostin fractions from xanthone extracted from mangosteen pericarps using a preparative three-zone simulated moving bed system. Research Square 2024.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant